molecular formula C6H6O4 B1214040 2,3-Methylenesuccinic acid CAS No. 488-20-0

2,3-Methylenesuccinic acid

Cat. No. B1214040
CAS RN: 488-20-0
M. Wt: 142.11 g/mol
InChI Key: PQGVRLYVSSROJJ-UHFFFAOYSA-N
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Description

2,3-Methylenesuccinic acid, also known as Bis(methylene)succinic acid or 2,3-Dimethylenesuccinic acid, is a chemical compound with the molecular formula C6H6O4 . It has an average mass of 142.109 Da and a monoisotopic mass of 142.026611 Da .


Molecular Structure Analysis

The molecular structure of 2,3-Methylenesuccinic acid consists of 6 carbon atoms, 6 hydrogen atoms, and 4 oxygen atoms . The exact structure and arrangement of these atoms could not be found in the available resources.

Scientific Research Applications

1. Magnetocaloric Applications

2,3-Methylenesuccinic acid (MSA) has been used in the creation of heterometallic Cu–Ln coordination polymers. These polymers exhibit a large magnetocaloric effect, making them potentially valuable for low-temperature refrigeration applications. The magnetic entropy change in these materials is significant, suggesting their use in magnetic refrigeration technology (Li et al., 2017).

2. Metabolic and Biochemical Research

Itaconic acid, also known as methylenesuccinic acid, plays a role in mammalian metabolism, particularly in macrophages. Research has shown that macrophage activation leads to increased production and secretion of itaconic acid. This indicates a novel biosynthetic pathway related to the tricarboxylic acid (TCA) cycle in mammalian cells (Strelko et al., 2011).

3. Biopolymer Industry

Itaconic acid is gaining interest in the biopolymer industry due to its structure, which includes a vinyl bond and two acid groups. It has potential in the production of bio-based polymers, offering a mechanism similar to acrylic acid but with added functionality. Research has explored the use of alternative yeast species for efficient fermentation processes in organic acid production, highlighting the potential of 2,3-methylenesuccinic acid in this field (Sun et al., 2020).

4. Chemical Synthesis

The compound has been utilized in asymmetric bioreduction processes, particularly in the production of 2-methylsuccinic acid or its derivatives. This process demonstrates the versatility of 2,3-methylenesuccinic acid in organic synthesis, providing a means to obtain various stereoisomers of specific chemicals (Stueckler et al., 2007).

5. Polymer Science

2,3-Methylenesuccinic acid derivatives have been used in the synthesis of polyamides containing nucleobases like theophylline and thymine. These polyamides show potential in various applications due to their unique properties, such as solubility in specific solvents and molecular weight characteristics (Hattori & Kinoshita, 1979).

6. Magnetic Refrigeration and Luminescence

In the field of luminescence and magnetic refrigeration, lanthanide coordination polymers based on 2-methylenesuccinate acid have been synthesized. These polymers demonstrate significant cryogenic magnetocaloric effects and potential in magnetic refrigeration technology. Additionally, some exhibit slow magnetic relaxation and luminescence properties, expanding their potential applications in various technological fields (Li et al., 2016).

properties

IUPAC Name

2,3-dimethylidenebutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O4/c1-3(5(7)8)4(2)6(9)10/h1-2H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQGVRLYVSSROJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(=C)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90301038
Record name dimethylidenebutanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90301038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Methylenesuccinic acid

CAS RN

488-20-0
Record name Butanedioic acid, bis(methylene)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140664
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name dimethylidenebutanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90301038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
HM Liebich, C Först - Journal of Chromatography B: Biomedical Sciences …, 1990 - Elsevier
Altogether 143 of the organic acids regularly occurring in urine of healthy individuals are identified as methyl esters by gas chromatography-mass spectrometry with respect to their …
Number of citations: 73 www.sciencedirect.com
EN Taylor, M Beckmann, G Hewinson, D Rooke… - Research in Veterinary …, 2022 - Elsevier
Mycobacterium avium subspecies paratuberculosis (MAP) is the causative organism of Johne's Disease, a chronic intestinal infection of ruminants. Infected cows begin shedding MAP …
Number of citations: 10 www.sciencedirect.com
E Taylor, M Beckmann, G Hewinson, D Rooke… - Available at SSRN … - papers.ssrn.com
Mycobacterium avium subspecies paratuberculosis (MAP) is the causative organism of Johne’s Disease, a chronic intestinal infection of ruminants. Infected cows begin shedding MAP …
Number of citations: 0 papers.ssrn.com
C Xu, X Wang, F Han, C Qi, E Li, J Guo, JG Qin, L Chen - Aquaculture, 2019 - Elsevier
The α-lipoic acid (α-LA) is a novel feed additive to improve growth, antioxidant capacity and lipid metabolism in animal husbandry. In this study, isonitrogenous and isoenergetic diets …
Number of citations: 25 www.sciencedirect.com
JJJ van der Hooft, L Ridder, MP Barrett… - … in bioengineering and …, 2015 - frontiersin.org
Metabolite annotation and identification are primary challenges in untargeted metabolomics experiments. Rigorous workflows for reliable annotation of mass features with chemical …
Number of citations: 29 www.frontiersin.org
JM Li, LY Li, YX Zhang, ZY Jiang, SM Limbu… - British Journal of …, 2019 - cambridge.org
l-Carnitine is essential for mitochondrial β-oxidation and has been used as a lipid-lowering feed additive in humans and farmed animals. d-Carnitine is an optical isomer of l-carnitine …
Number of citations: 21 www.cambridge.org

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